REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([CH3:9])([CH3:8])[C:6](=[O:10])[N:5](CC2C=CC(OC)=CC=2)[C:4]1=[O:20])[CH3:2].Cl>COC1C=CC=CC=1>[CH2:1]([N:3]1[C:7]([CH3:8])([CH3:9])[C:6](=[O:10])[NH:5][C:4]1=[O:20])[CH3:2]
|
Name
|
3-ethyl-1-(4′-methoxybenzyl)-2,5-dioxo-4,4-dimethylimidazolidine
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(N(C(C1(C)C)=O)CC1=CC=C(C=C1)OC)=O
|
Name
|
trichloride
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 75° C. for 30 minute
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by recrystalization with ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(NC(C1(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.5 mmol | |
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |